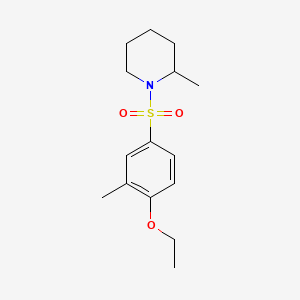

![molecular formula C9H7N5OS B604341 5-氨基-2-([1,2,4]三唑并[3,4-b][1,3,4]噻二唑-6-基)苯酚 CAS No. 1030536-88-9](/img/structure/B604341.png)

5-氨基-2-([1,2,4]三唑并[3,4-b][1,3,4]噻二唑-6-基)苯酚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Amino-2-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenol, also known as ATTP, is a synthetic phenol compound with a wide range of applications in scientific research. ATTP has been studied for its biochemical and physiological effects, as well as its potential for use in lab experiments.

科学研究应用

抗癌活性

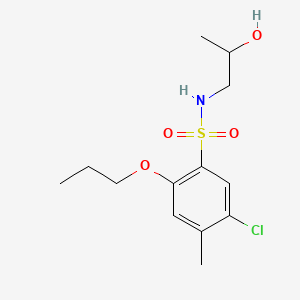

1,2,4-三唑并[3,4-b][1,3,4]噻二嗪衍生物已被发现具有抗癌特性 {svg_1}. 它们可以与癌细胞相互作用并抑制其生长,使其成为癌症治疗的潜在候选药物。

抗菌活性

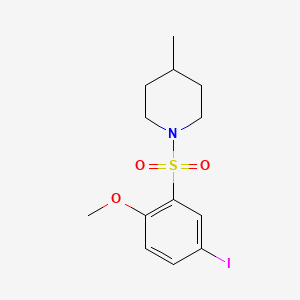

这些化合物已显示出抗菌特性,使其在对抗各种细菌和真菌感染方面发挥作用 {svg_2}. 它们可以抑制这些微生物的生长,从而预防或治疗感染。

镇痛和抗炎活性

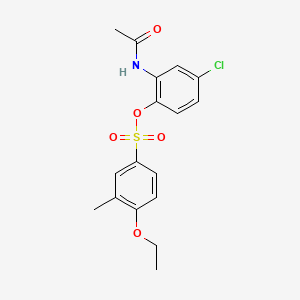

1,2,4-三唑并[3,4-b][1,3,4]噻二嗪的衍生物已被发现具有镇痛和抗炎特性 {svg_3}. 这使得它们成为开发新的止痛药和抗炎药的潜在候选药物。

抗氧化活性

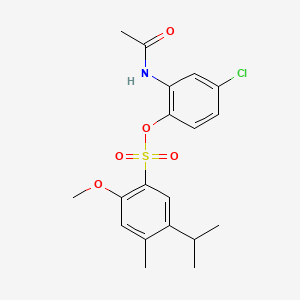

这些化合物已证明具有抗氧化活性 {svg_4}. 抗氧化剂是可以预防或减缓由自由基引起的细胞损伤的物质,自由基是不稳定的分子,人体在对环境和其他压力做出反应时会产生自由基。

抗病毒活性

1,2,4-三唑并[3,4-b][1,3,4]噻二嗪衍生物已显示出抗病毒特性 {svg_5}. 它们可以抑制病毒的复制,使其成为治疗各种病毒感染的潜在候选药物。

酶抑制剂

这些化合物已被发现可以抑制各种酶,包括碳酸酐酶、胆碱酯酶、碱性磷酸酶、脂肪酶和芳香化酶 {svg_6}. 这使得它们成为开发靶向这些酶的新药的潜在候选药物。

抗结核药

1,2,4-三唑并[3,4-b][1,3,4]噻二嗪衍生物已被发现具有抗结核药的活性 {svg_7}. 它们可以抑制结核分枝杆菌的生长,结核分枝杆菌是导致结核病的细菌。

细胞毒活性

一些衍生物已显示出对乳腺癌细胞系的细胞毒活性 {svg_8}. 这表明它们在开发治疗乳腺癌的新方法中具有潜在用途。

作用机制

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . They can interact with different target receptors due to their hydrogen bond accepting and donating characteristics .

Mode of Action

Compounds with similar structures have been found to exhibit cytotoxic activities against cancer cells . They can induce apoptosis in cancer cells and arrest the cell cycle at the G2/M phase . They can also upregulate P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while downregulating the Bcl2 level .

Biochemical Pathways

Compounds with similar structures have been found to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . These enzymes are involved in various biochemical pathways, including cellular respiration, nerve impulse transmission, phosphate metabolism, fat digestion, and estrogen synthesis, respectively .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been performed on compounds with similar structures . These studies can provide insights into the compound’s bioavailability and its interactions with biological systems .

Action Environment

The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .

实验室实验的优点和局限性

5-Amino-2-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenol has a number of advantages for use in lab experiments. It is relatively simple and cost-effective to synthesize, making it an ideal choice for scientific research. Additionally, 5-Amino-2-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenol can be used for a variety of applications, including imaging and tracking cell processes, enzyme assays, and studying the structure and function of proteins, DNA, and drugs. Finally, 5-Amino-2-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenol has been shown to have a cytotoxic effect on some cells, suggesting that it may have potential applications in cancer therapy.

However, 5-Amino-2-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenol also has some limitations. The mechanism of action of 5-Amino-2-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenol is not yet fully understood, and the biochemical and physiological effects of 5-Amino-2-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenol are not well understood. Additionally, 5-Amino-2-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenol has not been tested in humans and may have toxic effects on some cells.

未来方向

Given the potential applications of 5-Amino-2-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenol in scientific research, there are a number of possible future directions for research. These include further study of the mechanism of action of 5-Amino-2-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenol, the biochemical and physiological effects of 5-Amino-2-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenol, and the potential applications of 5-Amino-2-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenol in cancer therapy. Additionally, further research is needed to determine the safety of 5-Amino-2-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenol for use in humans. Finally, further research is needed to determine the potential applications of 5-Amino-2-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenol in other areas, such as drug development and disease diagnosis.

合成方法

5-Amino-2-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenol is synthesized through a multi-step process, beginning with the reaction of a 1,2,4-triazole with a thiohydantoin. The resulting compound is then reacted with an amine and a phenol to form a Schiff base, which is then reduced to form 5-Amino-2-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenol. This process is relatively simple and cost-effective, making 5-Amino-2-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenol an ideal choice for use in scientific research.

属性

IUPAC Name |

5-amino-2-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N5OS/c10-5-1-2-6(7(15)3-5)8-13-14-4-11-12-9(14)16-8/h1-4,15H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMFBHMKAKYQDAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)O)C2=NN3C=NN=C3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N5OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{4-[(3-Butoxy-4-chlorophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B604258.png)

![4-ethyl-N-[1-(hydroxymethyl)propyl]benzenesulfonamide](/img/structure/B604260.png)

![N-[1-(hydroxymethyl)propyl]-4-iodo-3-methylbenzenesulfonamide](/img/structure/B604261.png)

![4-ethoxy-N-[1-(hydroxymethyl)propyl]-3-methylbenzenesulfonamide](/img/structure/B604263.png)

![N-[1-(hydroxymethyl)propyl]-2-methoxy-4-methylbenzenesulfonamide](/img/structure/B604268.png)

![1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B604271.png)

![1-Acetyl-4-[(3,4-dipropoxyphenyl)sulfonyl]piperazine](/img/structure/B604279.png)

![2-{[(5-Isopropyl-2-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B604281.png)